H-D-Phe-Pip-Arg-pNA acetate
Description
H-D-Phe-Pip-Arg-pNA (acetate), commercially designated as S-2238 acetate (CAS: 115388-96-0), is a chromogenic substrate widely used in coagulation studies. Its structure mimics the N-terminal segment of fibrinogen’s α-chain, the natural substrate of thrombin (Factor IIa) . The compound’s design enables selective cleavage by thrombin, releasing para-nitroaniline (pNA), which generates a spectrophotometrically detectable signal at 405 nm. Key physicochemical properties include:
- Molecular formula: C₂₉H₄₀N₈O₇
- Molecular weight: 612.68 g/mol
- Purity: ≥95%–98%
- Solubility: 125 mg/mL in water, 100 mg/mL in DMSO .
S-2238 acetate is integral to antithrombin III (AT-III) assays, providing high sensitivity (Km = 7 µM) and specificity for thrombin, even in complex biological matrices . Its applications span clinical diagnostics (e.g., monitoring anticoagulant therapies) and biochemical research into thrombin’s role in thrombosis and hemostasis .
Properties
IUPAC Name |
acetic acid;(2S)-1-[(2R)-2-amino-3-phenylpropanoyl]-N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]piperidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N8O5.C2H4O2/c28-21(17-18-7-2-1-3-8-18)26(38)34-16-5-4-10-23(34)25(37)33-22(9-6-15-31-27(29)30)24(36)32-19-11-13-20(14-12-19)35(39)40;1-2(3)4/h1-3,7-8,11-14,21-23H,4-6,9-10,15-17,28H2,(H,32,36)(H,33,37)(H4,29,30,31);1H3,(H,3,4)/t21-,22+,23+;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVHLNJUMPNYROS-FMVQVTEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1CCN(C(C1)C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C(CC3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.C1CCN([C@@H](C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C(=O)[C@@H](CC3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H40N8O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
612.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Orthogonal Protection Schemes
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Boc (tert-butyloxycarbonyl) Protection : The N-terminal D-Phe residue is protected with Boc to prevent unwanted side reactions during coupling.
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Methyl Ester Protection : Pipecolic acid (Pip) is initially protected as a methyl ester, which is later converted to a hydrazide for azide-mediated coupling.
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Arg-pNA Synthesis : The p-nitroaniline group is introduced via phosphorus oxychloride-activated coupling, ensuring efficient acylation of the weak nucleophile p-nitroaniline.
Coupling Reagents and Conditions
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DCC/HOBt System : Dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) are used for activating carboxyl groups during peptide bond formation.
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Azide Coupling : The Pip-Arg-pNA segment is synthesized via an azide intermediate, generated from hydrazide using tert-butyl nitrite and HCl.
Stepwise Synthesis and Experimental Details
Synthesis of Boc-D-Phe-Pip-NHNH₂
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Coupling Boc-D-Phe-OH to Pip-OMe :
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Hydrazide Formation :
Azide-Mediated Coupling to Arg-pNA
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Azide Formation :
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Coupling to H-Arg-pNA·2HCl :
Deprotection and Acetate Salt Formation
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Boc Removal :
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Acetate Conversion :
Analytical Characterization
NMR Data
Key spectral features of intermediates and final product:
| Compound | δ (1H NMR, CD₃OD) | [α]D (c, solvent) |
|---|---|---|
| Boc-D-Phe-Pip-NHNH₂ | 1.44 (s, 9H, Boc), 3.08–3.18 (dm, 2H, β-CH₂-Phe), 4.58 (m, 1H, α-CH-Pip) | -77.1° (c = 0.98, DMF) |
| H-D-Phe-Pip-Arg-pNA·2HCl | 1.70–1.89 (m, 3H, γ-CH₂-Arg), 3.26 (m, 2H, δ-CH₂-Arg), 7.89–8.22 (dd, 4H, pNA) | -5.7° (c = 0.21, MeOH) |
Chromatographic Purity
Comparative Analysis of Synthetic Routes
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions: H-D-Phe-Pip-Arg-pNA (acetate) primarily undergoes hydrolysis reactions catalyzed by thrombin. The hydrolysis of the peptide bond releases the chromogenic p-nitroaniline group, which can be detected spectrophotometrically .
Common Reagents and Conditions: The hydrolysis reaction typically requires thrombin as the enzyme and is carried out in an aqueous buffer at physiological pH. The reaction is monitored by measuring the absorbance of the released p-nitroaniline at 405 nm .
Major Products Formed: The major product formed from the hydrolysis of H-D-Phe-Pip-Arg-pNA (acetate) is p-nitroaniline, which serves as a chromogenic indicator of thrombin activity .
Scientific Research Applications
Thrombin Concentration Measurement
H-D-Phe-Pip-Arg-pNA is primarily utilized to measure thrombin concentrations in blood samples. This application is crucial for understanding various thrombotic disorders and assessing anticoagulant therapies. The compound's specific design allows for accurate detection of thrombin activity through colorimetric assays, making it an essential tool in laboratory research and diagnostics .
Antithrombin III Assays
The compound is also significant in measuring the activity of antithrombin III, a critical regulator of coagulation. The sensitivity and ease of use of assays utilizing H-D-Phe-Pip-Arg-pNA surpass traditional methods such as immunoelectrophoresis. This capability enhances clinical evaluations and research on anticoagulation mechanisms .
Research on Low Molecular Weight Heparins (LMWH)
H-D-Phe-Pip-Arg-pNA is employed in assays to evaluate the biological activity of low molecular weight heparins. These studies facilitate comparisons between different anticoagulant therapies and contribute to the development of more effective treatments for thrombotic conditions .
Clinical Evaluation of Antithrombin III
A study by Goodnight et al. (1980) validated H-D-Phe-Pip-Arg-pNA as a reliable substrate for antithrombin III assays, demonstrating its effectiveness in clinical settings. The findings indicated that this substrate could significantly enhance the accuracy and reliability of anticoagulation monitoring .
Automated Assay Conditions
Research by Van Voorthuizen & Kluft (1984) focused on improving automated assay conditions utilizing H-D-Phe-Pip-Arg-pNA. Their work highlighted enhancements in assay accuracy and throughput, making it suitable for high-volume clinical laboratories .
Data Tables
| Study Reference | Focus Area | Key Findings |
|---|---|---|
| Goodnight et al., 1980 | Measurement of Antithrombin III | Validated as a reliable substrate for AT-III assays |
| Van Voorthuizen & Kluft, 1984 | Automated Assays | Enhanced conditions for automated testing with improved accuracy |
Mechanism of Action
H-D-Phe-Pip-Arg-pNA (acetate) functions as a substrate for thrombin. When thrombin cleaves the peptide bond in the substrate, it releases p-nitroaniline, which can be detected spectrophotometrically. This reaction allows for the quantification of thrombin activity and the assessment of antithrombin-heparin cofactor (AT-III) levels . The compound binds to the active site of thrombin, inhibiting its activation and thereby preventing clot formation .
Comparison with Similar Compounds
Overview of Chromogenic Substrates in Coagulation Assays
Chromogenic substrates are synthetic peptides conjugated to pNA, enabling real-time quantification of protease activity. Their utility depends on enzyme specificity , kinetic efficiency (Km) , and solubility/stability . Below, S-2238 acetate is compared to three analogous substrates:
Detailed Comparative Analysis
S-2238 Acetate vs. S-2765 (Z-D-Arg-Gly-Arg-pNA)
- Structural Differences : S-2765 incorporates a benzyloxycarbonyl (Z) group and a glycyl residue, whereas S-2238 uses D-phenylalanyl-L-pipecolyl (Pip) to enhance thrombin binding .
- Performance : S-2238’s lower Km (7 µM vs. unreported for S-2765) suggests higher affinity for thrombin, improving assay sensitivity .
S-2238 Acetate vs. Spectrozyme FXa
- Enzyme Targeting : Spectrozyme FXa (CH₃O-CO-D-CHGly-Gly-Arg-pNA) is optimized for Factor Xa, critical in anticoagulant drug development (e.g., rivaroxaban monitoring) .
- Kinetic Efficiency : Spectrozyme FXa’s higher Km (~150–200 µM) necessitates higher enzyme concentrations, reducing sensitivity compared to S-2238 .
S-2238 Acetate vs. Trypsin-Sensitive Substrates
- Specificity : Substrates like I-1365 are cleaved by trypsin and thrombin, making them unsuitable for thrombin-specific assays . S-2238’s Pip residue confers resistance to trypsin-like proteases, minimizing cross-reactivity .
Thrombin Activity and AT-III Assays
S-2238 acetate enables precise measurement of thrombin inhibition by AT-III, particularly in heparin cofactor studies. For example, in a 2020 study, S-2238 detected thrombin inhibition rates with <5% inter-assay variability, outperforming trypsin-sensitive substrates .
Comparative Studies Highlighting Specificity
A 2023 study demonstrated that S-2238 retained >95% specificity for thrombin in human plasma, whereas trypsin-sensitive substrates showed 30–40% cross-reactivity with kallikrein .
Market and Manufacturing Insights
S-2238 acetate is manufactured under stringent conditions (purity ≥95%) by suppliers like Chromogenix and BACHEM, with a global market growth rate of 6.2% annually (2023–2028) due to rising demand in thrombosis diagnostics .
Biological Activity
H-D-Phe-Pip-Arg-pNA (acetate), also known as S-2238, is a synthetic chromogenic substrate primarily utilized in biochemical assays to measure thrombin activity. This compound is designed to mimic the N-terminal portion of the A alpha chain of fibrinogen, which is the natural substrate for thrombin. Its biological activity is significant in various medical and laboratory settings, particularly in anticoagulation studies and thrombin activity measurement.
- Chemical Structure : C27H36N8O5
- CAS Number : 115388-96-0
- Molecular Weight : 516.63 g/mol
H-D-Phe-Pip-Arg-pNA (acetate) functions as a chromogenic substrate that releases p-nitroaniline upon cleavage by thrombin. This reaction can be quantitatively measured, providing a sensitive and specific method for assessing thrombin activity and the function of antithrombin heparin cofactor (AT-III) in plasma.
Biological Applications
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Thrombin Activity Measurement :
- H-D-Phe-Pip-Arg-pNA (acetate) is widely used in clinical laboratories to assess thrombin levels in various conditions, including thrombosis and anticoagulation therapy monitoring. The assay using this substrate is noted for its sensitivity and accuracy, making it a preferred choice for evaluating AT-III functionality .
- Anticoagulant Studies :
- Inhibition Studies :
Case Studies
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Antithrombotic Activity Evaluation :
A study investigated the anticoagulant properties of an ethanol extract from M. plinioides using H-D-Phe-Pip-Arg-pNA (acetate). The extract showed significant inhibition of thrombin amidolytic activity, suggesting potential therapeutic applications in managing inflammatory and coagulative disorders . -
In Vitro Assays :
In vitro assays demonstrated that varying concentrations of H-D-Phe-Pip-Arg-pNA (acetate) could effectively measure thrombin's amidolytic activity under different experimental conditions, offering insights into its kinetic properties and interaction with other anticoagulants .
Data Tables
| Parameter | Value |
|---|---|
| Chemical Name | H-D-Phe-Pip-Arg-pNA |
| CAS Number | 115388-96-0 |
| Molecular Weight | 516.63 g/mol |
| Specificity | Thrombin |
| Assay Type | Chromogenic |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
